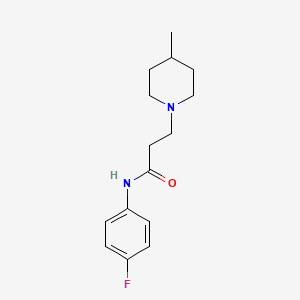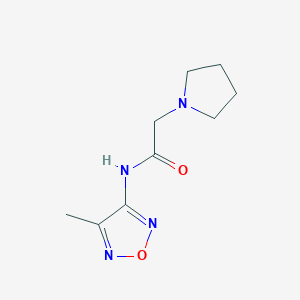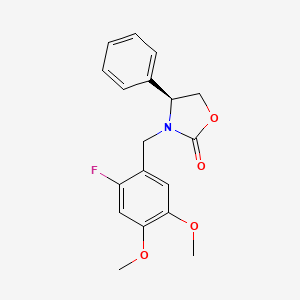![molecular formula C20H22N4O3 B5686324 3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "MRS-2179" and is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and pain perception.
Aplicaciones Científicas De Investigación
MRS-2179 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. MRS-2179 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, MRS-2179 has been shown to have analgesic properties, making it a potential treatment for pain.
Mecanismo De Acción
MRS-2179 is a selective antagonist of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation. By blocking the P2Y1 receptor, MRS-2179 inhibits platelet aggregation and reduces the risk of thrombotic events. MRS-2179 also inhibits the release of inflammatory mediators such as cytokines, reducing inflammation. Additionally, MRS-2179 has been shown to activate the opioid system, leading to its analgesic properties.
Biochemical and Physiological Effects
MRS-2179 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, reduces inflammation, and provides analgesia. MRS-2179 has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke. Additionally, MRS-2179 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MRS-2179 is its selectivity for the P2Y1 receptor. This allows for more precise targeting of platelet aggregation and inflammation without affecting other physiological processes. However, one limitation of MRS-2179 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MRS-2179. One area of research is the development of more soluble derivatives of MRS-2179 for in vivo administration. Another area of research is the investigation of MRS-2179 in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, the potential neuroprotective effects of MRS-2179 warrant further investigation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MRS-2179 is a chemical compound that has been extensively researched for its potential therapeutic applications. Its selectivity for the P2Y1 receptor makes it a promising treatment for thrombotic disorders, inflammatory diseases, and pain. While there are limitations to its use in lab experiments, the potential benefits of MRS-2179 warrant further investigation in various disease states.
Métodos De Síntesis
The synthesis of MRS-2179 involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-(2-aminoethyl)-1H-imidazole. The resulting compound is then reacted with 1-(5-methoxy-2-furoyl)-4-piperidinylamine to yield MRS-2179. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
(5-methoxyfuran-2-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-4-17(27-18)20(25)23-10-6-16(7-11-23)19-22-9-12-24(19)14-15-3-2-8-21-13-15/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRPOBQIOLNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)

![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)
